![molecular formula C12H13FO2 B2591470 (1R,2S)-2-(4-Fluorophenyl)cyclopentane-1-carboxylic acid CAS No. 2307773-55-1](/img/structure/B2591470.png)
(1R,2S)-2-(4-Fluorophenyl)cyclopentane-1-carboxylic acid
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Overview
Description
“(1R,2S)-2-(4-Fluorophenyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 2307773-55-1 . It has a molecular weight of 208.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “(1R,2S)-2-(4-fluorophenyl)cyclopentane-1-carboxylic acid” and its InChI code is "1S/C12H13FO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(10)12(14)15/h4-7,10-11H,1-3H2,(H,14,15)/t10-,11-/m1/s1" . The InChI key is "JFQCUKYOMXNXRH-GHMZBOCLSA-N" .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Scientific Research Applications
PET Imaging Agents
- The synthesis, radiolabeling, and biological evaluation of trans-stereoisomers of 1-amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic acid as PET imaging agents demonstrated promising results. These agents were primarily transported via system L with some transport occurring via system ASC, assessed in various tumor cells, showing potential for brain tumor imaging (Thomas C. Pickel et al., 2021).
Enzymatic Synthesis Inhibition
- Structural and conformational analogues of L-methionine, including cyclopentane-based compounds, have been studied as inhibitors of the enzymatic synthesis of S-adenosyl-L-methionine. The presence of amino and carboxyl groups on a 5-membered ring was necessary for inhibition, highlighting the importance of specific structural features for enzymatic activity inhibition (A. Coulter et al., 1974).
Carboxylic Acid Isostere
- Cyclopentane-1,3-dione has been explored as a novel isostere for the carboxylic acid functional group. This compound was applied in the design of potent thromboxane A2 receptor antagonists, demonstrating the cyclopentane-1,3-dione moiety's potential as a valuable addition to the palette of carboxylic acid isosteres in drug design (C. Ballatore et al., 2011).
Safety And Hazards
properties
IUPAC Name |
(1R,2S)-2-(4-fluorophenyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(10)12(14)15/h4-7,10-11H,1-3H2,(H,14,15)/t10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQCUKYOMXNXRH-GHMZBOCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(4-Fluorophenyl)cyclopentane-1-carboxylic acid |
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